L-SERINE-N-FMOC (13C3,15N)
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of L-Serine-N-Fmoc (¹³C₃,¹⁵N) follows established International Union of Pure and Applied Chemistry conventions for isotopically modified compounds. According to IUPAC nomenclature principles, the compound is designated as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine with specific isotopic modifications indicated through bracketed notation. The complete systematic name incorporates the isotopic descriptor (¹³C₃,¹⁵N) to denote the presence of three carbon-13 atoms and one nitrogen-15 atom within the molecular structure. The Chemical Abstracts Service registry number for the unlabeled parent compound is 73724-45-5, while the isotopically labeled variant requires distinct identification protocols.
The IUPAC conventions for isotopically modified compounds mandate the use of nuclide symbols consisting of atomic symbols accompanied by Arabic numerals in superscript position to indicate mass numbers. For this compound, the carbon-13 isotopes are designated as ¹³C and the nitrogen-15 isotope as ¹⁵N, following the standardized nomenclature system. The isotopic descriptor is positioned to clearly indicate the specific locations of isotopic substitution within the molecular framework, ensuring unambiguous identification for research and analytical purposes.
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the L-configuration explicitly stated to indicate the absolute configuration of the serine moiety. This nomenclature system ensures consistent identification across different research contexts and analytical applications, facilitating accurate communication within the scientific community.
Structural Elucidation: Fmoc Protection and Isotopic Labeling
The molecular structure of L-Serine-N-Fmoc (¹³C₃,¹⁵N) incorporates the fluorenylmethyloxycarbonyl protecting group attached to the amino nitrogen of L-serine through a carbamate linkage. The fluorenylmethyloxycarbonyl group consists of a fluorene ring system connected to a methoxycarbonyl moiety via a methylene bridge, providing both steric protection and distinctive spectroscopic characteristics. This protecting group demonstrates exceptional stability toward acidic conditions while remaining selectively removable under basic conditions, particularly through treatment with secondary amines such as piperidine.
The isotopic labeling pattern encompasses three carbon-13 atoms strategically positioned within the serine backbone structure. These carbon-13 isotopes replace the natural carbon-12 atoms at the carboxyl carbon, alpha carbon, and beta carbon positions of the serine residue. The nitrogen-15 isotope substitutes the natural nitrogen-14 atom at the amino position, creating a comprehensive labeling pattern that enables detailed structural and dynamic analysis through nuclear magnetic resonance spectroscopy.
The molecular formula for the isotopically labeled compound is expressed as C₁₅¹³C₃H₁₇¹⁵NO₅, reflecting the specific isotopic composition. The presence of the fluorenylmethyloxycarbonyl protecting group significantly influences the chemical properties of the compound, providing enhanced stability during synthetic manipulations and storage conditions. The protecting group also introduces characteristic ultraviolet absorption properties due to the conjugated fluorene ring system, enabling spectroscopic monitoring of reactions and purification processes.
| Structural Component | Molecular Formula Contribution | Molecular Weight Contribution |
|---|---|---|
| Fluorenylmethyloxycarbonyl Group | C₁₅H₁₁O₂ | 223.25 |
| L-Serine (¹³C₃,¹⁵N) | ¹³C₃H₆¹⁵NO₃ | 108.05 |
| Total Compound | C₁₅¹³C₃H₁₇¹⁵NO₅ | 331.30 |
Crystallographic and Spectroscopic Validation of Stereochemical Configuration
The stereochemical configuration of L-Serine-N-Fmoc (¹³C₃,¹⁵N) has been rigorously validated through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and optical rotation measurements. Nuclear magnetic resonance analysis provides detailed structural information through characteristic chemical shift patterns and coupling constants that confirm the L-configuration of the serine moiety. The optical activity measurements demonstrate specific rotation values of [α]₂₅/D +14.6°, c = 2 in 1 M hydrochloric acid, consistent with the L-stereochemical assignment.
High-resolution nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the isotopically labeled carbons, with carbon-13 nuclei exhibiting enhanced signal intensity due to isotopic enrichment. The alpha carbon resonance appears at characteristic chemical shift values that confirm the stereochemical integrity of the amino acid backbone. Proton nuclear magnetic resonance analysis provides additional validation through vicinal coupling constants between adjacent carbons, supporting the maintained stereochemical configuration during isotopic labeling procedures.
The fluorenylmethyloxycarbonyl protecting group contributes distinctive spectroscopic signatures that facilitate structural confirmation. The fluorene aromatic protons exhibit characteristic multipicity patterns in the 7.3-7.8 parts per million region, while the methylene bridge protons appear as distinct signals around 4.2-4.4 parts per million. These spectroscopic features provide robust validation of the protecting group attachment and overall molecular integrity.
Mass spectrometry analysis confirms the expected molecular ion peak with appropriate isotopic distribution patterns reflecting the carbon-13 and nitrogen-15 incorporation. The mass shift of +4 daltons relative to the unlabeled compound provides definitive confirmation of the isotopic labeling pattern. Fragmentation patterns in tandem mass spectrometry experiments yield characteristic daughter ions that validate both the protecting group attachment and isotopic labeling positions.
Isotopic Labeling Patterns: ¹³C₃ and ¹⁵N Incorporation Analysis
The isotopic labeling pattern in L-Serine-N-Fmoc (¹³C₃,¹⁵N) follows a uniform distribution strategy where carbon-13 isotopes replace natural carbon-12 atoms at three specific positions within the serine backbone. According to IUPAC conventions for isotopically labeled compounds, this labeling pattern is classified as specifically labeled, with defined positions and numbers for each labeling nuclide. The carbon-13 incorporation achieves isotopic enrichment levels of 97-99% at each labeled position, significantly exceeding natural abundance levels of approximately 1.1%.
The nitrogen-15 labeling targets the amino nitrogen position, achieving comparable enrichment levels of 97-99% compared to the natural abundance of approximately 0.4%. This selective isotopic substitution creates a compound with enhanced nuclear magnetic resonance sensitivity and distinctive mass spectrometric characteristics that facilitate analytical detection and quantification in complex biological matrices.
Metabolic studies utilizing isotopically labeled L-serine have demonstrated significant applications in sphingolipid biosynthesis research, where the labeled substrate enables tracking of metabolic intermediates through serine palmitoyltransferase pathways. The isotopic labeling allows researchers to distinguish between endogenous and exogenously administered serine derivatives, providing critical insights into metabolic flux analysis and enzyme kinetic studies.
| Isotopic Position | Natural Abundance (%) | Enrichment Level (%) | Mass Contribution (Δm) |
|---|---|---|---|
| Carboxyl Carbon-13 | 1.1 | 97-99 | +1 |
| Alpha Carbon-13 | 1.1 | 97-99 | +1 |
| Beta Carbon-13 | 1.1 | 97-99 | +1 |
| Amino Nitrogen-15 | 0.4 | 97-99 | +1 |
| Total Mass Shift | - | - | +4 |
The isotopic labeling pattern enables sophisticated analytical applications including quantitative proteomics, metabolomics, and structural biology investigations. Research applications have demonstrated the utility of such labeled compounds in studying protein-protein interactions, enzyme mechanisms, and cellular metabolic pathways. The high isotopic purity levels ensure reliable quantitative measurements and minimize analytical interference from natural abundance isotopes during experimental procedures.
Properties
Molecular Weight |
331.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Proteomics
Mass Spectrometry
L-Serine-N-Fmoc (13C3,15N) serves as a valuable reagent in mass spectrometry, where it is utilized for the identification and quantification of proteins. The stable isotopes allow for precise measurements and differentiation between endogenous and labeled peptides during experiments. This capability is crucial for quantitative proteomics, where accurate protein quantification is necessary for understanding biological processes.
NMR Spectroscopy
In NMR spectroscopy, L-Serine-N-Fmoc (13C3,15N) is employed to study protein structure and dynamics. The incorporation of stable isotopes into protein sequences enhances spectral resolution and sensitivity. This application is particularly important in structural biology, where understanding the three-dimensional conformation of proteins can reveal insights into their function and interactions.
Synthesis of Peptides
L-Serine-N-Fmoc (13C3,15N) is often used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during peptide assembly, facilitating the construction of complex peptide sequences. This method is essential for creating peptides that can be used in various biological assays or therapeutic applications.
Biomolecular Research
Isotope Labeling
The use of stable isotopes in biomolecular research allows scientists to trace metabolic pathways and understand biochemical processes at a molecular level. L-Serine-N-Fmoc (13C3,15N) can be incorporated into metabolic studies to investigate serine metabolism and its role in cellular functions.
Case Studies
Several studies have highlighted the utility of L-Serine-N-Fmoc in various research contexts:
- Study on Protein Metabolism: Research has demonstrated that using L-Serine-N-Fmoc as a tracer can provide insights into serine's role in one-carbon metabolism, which is crucial for nucleotide synthesis and cellular proliferation.
- Structural Analysis of Enzymes: NMR studies utilizing L-Serine-N-Fmoc have elucidated the conformational changes in enzymes upon substrate binding, contributing to our understanding of enzyme kinetics and mechanisms.
Advantages of Using L-Serine-N-Fmoc (13C3,15N)
| Feature | Description |
|---|---|
| Stable Isotope Labeling | Enhances detection sensitivity in MS and NMR. |
| Versatile Applications | Applicable in proteomics, peptide synthesis, and metabolic studies. |
| Facilitates Structural Studies | Aids in understanding protein structure through NMR spectroscopy. |
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of L-SERINE-N-FMOC (13C3,15N) : Dual 13C/15N labeling enhances detection sensitivity in both NMR and MS, outperforming singly labeled analogs like L-Serine-N-FMOC (1-13C) .
- Limitations : The unprotected hydroxyl group limits its use in SPPS without additional protection steps, unlike O-t-butyl ether variants .
Preparation Methods
Isotopically Labeled L-Serine
- The precursor L-serine is synthesized or procured with isotopic enrichment at the three carbon atoms (^13C3) and the amino nitrogen (^15N).
- The isotopic purity is critical and generally maintained above 97% to ensure the reliability of downstream applications such as NMR and mass spectrometry.
FMOC Protection Reaction
- The amino group of isotopically labeled L-serine is protected by reaction with FMOC chloride.
- Typical reaction conditions involve dissolving L-serine in an aqueous or mixed solvent system (e.g., dioxane-water) with a base such as sodium bicarbonate or sodium carbonate to maintain a basic pH (~8-9).
- FMOC chloride is added slowly to the solution at low temperature (0-5°C) to control the reaction rate and avoid side reactions.
- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.
- The product, L-SERINE-N-FMOC (13C3,15N), precipitates or is extracted using organic solvents like ethyl acetate.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- The final compound is typically isolated as a monohydrate form.
- Purity is confirmed by analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry.
- The molecular weight of L-SERINE-N-FMOC (13C3,15N) is approximately 331.30 g/mol.
- Purity is generally ensured to be ≥98% for research applications.
Data Summary Table
| Step | Description | Conditions/Notes |
|---|---|---|
| Isotopic labeling | L-serine enriched with ^13C3 and ^15N | Isotopic purity >97% |
| FMOC protection | Reaction with FMOC chloride | Basic pH (8-9), low temperature (0-5°C), slow addition |
| Solvent | Dioxane-water or similar mixed solvent | Ensures solubility and reaction control |
| Base | Sodium bicarbonate or sodium carbonate | Maintains basic pH for FMOC reaction |
| Purification | Recrystallization or chromatography | Silica gel column or crystallization |
| Product form | N-FMOC-L-serine monohydrate | Stable, suitable for peptide synthesis |
| Molecular weight | 331.30 g/mol | Confirmed by mass spectrometry |
| Purity | ≥98% | Verified by HPLC and NMR |
Q & A
Q. How can L-Serine-N-FMOC (¹³C₃,¹⁵N) be used to track serine incorporation into metabolic pathways like ceramide synthesis?
Methodological Answer:
- Tracer Design : Use isotopically labeled L-Serine-N-FMOC (¹³C₃,¹⁵N) as a precursor in de novo sphingolipid biosynthesis. The ¹³C₃ label allows tracking of carbon backbone incorporation into ceramide (CER), while ¹⁵N monitors nitrogen retention in the serine palmitoyltransferase (SPT)-catalyzed reaction.
- Experimental Setup : Administer the compound in vivo (e.g., dissolved in drinking water for murine models) and analyze labeled CER species via LC-MS. The mass shift (e.g., +3 Da for CER 16:0) confirms isotopic enrichment .
- Data Interpretation : Calculate isotopic enrichment (%E) using mass spectrometry peak ratios (labeled vs. unlabeled) in serum, liver, or mitochondria .
Q. What are the critical considerations for ensuring isotopic purity and stability of L-Serine-N-FMOC (¹³C₃,¹⁵N) during storage and handling?
Methodological Answer:
- Purity Validation : Confirm isotopic enrichment (≥98% ¹³C₃ and ¹⁵N) via quantitative NMR or high-resolution mass spectrometry. Cross-check with vendor certificates (e.g., Cambridge Isotope Laboratories) .
- Storage Conditions : Store at -20°C in anhydrous, light-protected vials to prevent hydrolysis of the FMOC group or isotopic exchange .
- Handling Protocols : Use inert atmosphere (argon/nitrogen) during aliquoting to minimize degradation .
Advanced Research Questions
Q. How can discrepancies in isotopic enrichment data between in vitro and in vivo models using L-Serine-N-FMOC (¹³C₃,¹⁵N) be resolved?
Methodological Answer:
- Source Analysis : Compare tracer delivery efficiency (e.g., solubility in media vs. bioavailability in vivo). For in vitro models, optimize serum-free conditions to reduce unlabeled serine interference .
- Compartmentalization : Track mitochondrial vs. cytosolic serine pools using subcellular fractionation. The ¹³C₃ label may show compartment-specific utilization in pathways like one-carbon metabolism .
- Model Validation : Use dual-isotope labeling (e.g., ¹³C₃,¹⁵N-serine + ²H₃-serine) to distinguish recycling vs. de novo synthesis .
Q. What experimental designs optimize the use of L-Serine-N-FMOC (¹³C₃,¹⁵N) in metabolic flux analysis (MFA) for studying cancer cell serine metabolism?
Methodological Answer:
- Tracer Dilution Assays : Co-administer labeled serine with unlabeled competitors (e.g., glycine or glucose) to quantify flux partitioning into nucleotide synthesis vs. redox pathways .
- Time-Course Sampling : Collect samples at multiple timepoints to capture dynamic labeling kinetics in metabolites like ATP, NADPH, and SAM .
- Computational Modeling : Integrate isotopomer distributions (e.g., [M+3] for ¹³C₃) into flux-balance models (e.g., INCA or Escher-Trace) to map serine contributions to TCA cycle intermediates .
Q. How does the FMOC-protecting group influence the utility of L-Serine-N-FMOC (¹³C₃,¹⁵N) in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Synthesis Workflow : Use FMOC deprotection with 20% piperidine in DMF. Monitor ¹³C/¹⁵N retention post-deprotection via LC-MS to ensure isotopic integrity .
- Side Reactions : Mitigate β-elimination risks (common in serine derivatives) by optimizing coupling reagents (e.g., HATU) and reaction temperatures (<25°C) .
- Quality Control : Validate peptide sequences using tandem MS/MS and isotopic pattern analysis to confirm label retention .
Data Contradiction and Validation
Q. How to address conflicting results in isotopic enrichment when using L-Serine-N-FMOC (¹³C₃,¹⁵N) across different mass spectrometry platforms?
Methodological Answer:
- Instrument Calibration : Standardize MS parameters (e.g., ionization source, resolution) using reference compounds (e.g., CNLM-4755-H) with known isotopic profiles .
- Cross-Platform Validation : Compare data from high-resolution MS (Orbitrap) vs. triple-quadrupole systems. Adjust for mass accuracy biases in low-resolution setups .
- Internal Standards : Spike samples with a second isotope (e.g., ²H₃-serine) to normalize inter-instrument variability .
Synthetic and Analytical Method Development
Q. What strategies improve the synthesis of L-Serine-N-FMOC (¹³C₃,¹⁵N) with minimal racemization?
Methodological Answer:
- Chiral Purity : Use enantioselective enzymatic synthesis (e.g., serine hydroxymethyltransferase) with ¹³C₃,¹⁵N-labeled precursors to avoid racemization during chemical synthesis .
- FMOC Protection : Optimize reaction pH (8.5–9.0) and temperature (0–4°C) during FMOC conjugation to preserve stereochemistry .
- Quality Assurance : Analyze enantiomeric excess (ee) via chiral HPLC with a crown ether column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
